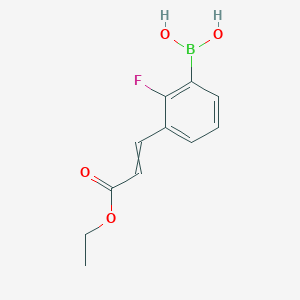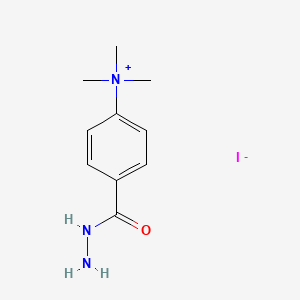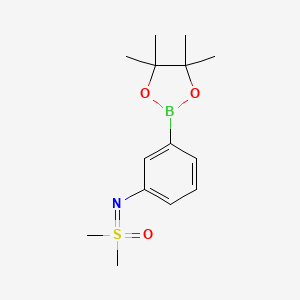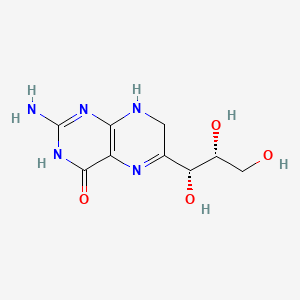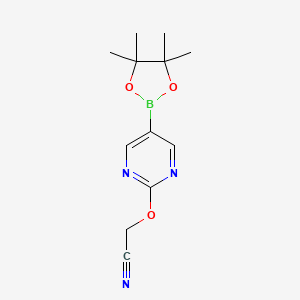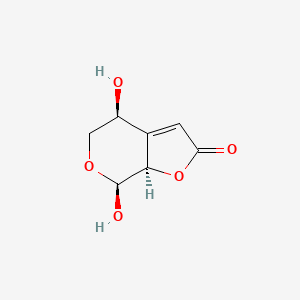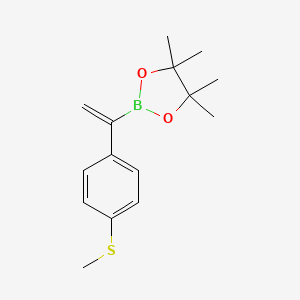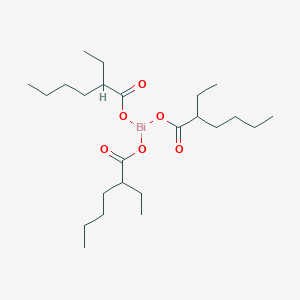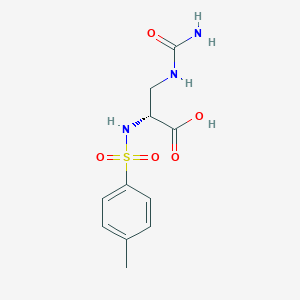
beta-Ureido-D-alpha-tosylaminopropionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Ureido-D-alpha-tosylaminopropionic Acid: is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15N3O5S and a molecular weight of 301.32 . This compound is known for its unique structure, which includes a ureido group and a tosylamino group, making it a valuable tool in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-Ureido-D-alpha-tosylaminopropionic Acid typically involves multiple steps, starting with the preparation of the ureido and tosylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .
Análisis De Reacciones Químicas
Types of Reactions
Beta-Ureido-D-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Beta-Ureido-D-alpha-tosylaminopropionic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in studying protein interactions and enzyme activities.
Medicine: It is used in drug development and testing, particularly in the study of proteomics and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of beta-Ureido-D-alpha-tosylaminopropionic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with proteins, while the tosylamino group can participate in various chemical reactions. These interactions can affect enzyme activities and protein functions, making it a valuable tool in proteomics research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to beta-Ureido-D-alpha-tosylaminopropionic Acid include:
- Beta-Ureido-D-alpha-aminopropionic Acid
- Beta-Ureido-D-alpha-benzylaminopropionic Acid
- Beta-Ureido-D-alpha-methylaminopropionic Acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the ureido and tosylamino groups. This combination provides distinct chemical properties and reactivity, making it particularly useful in specific research applications .
Propiedades
Fórmula molecular |
C11H15N3O5S |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
(2R)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m1/s1 |
Clave InChI |
LCZLWCJYNPNMDN-SECBINFHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CNC(=O)N)C(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


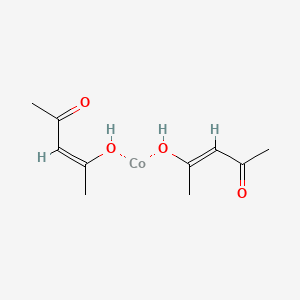
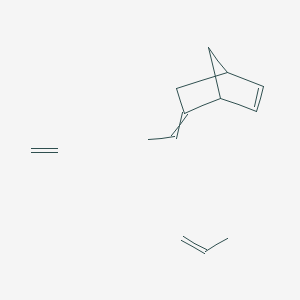
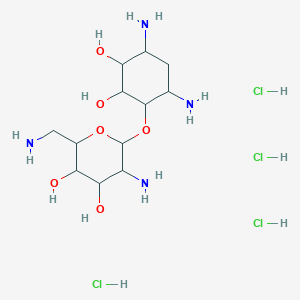
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
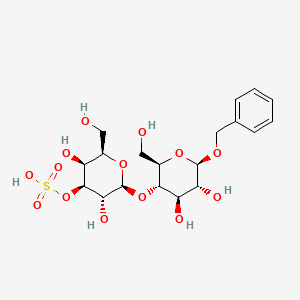
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
